

MRS2279 Diammonium: A High-Affinity Pharmacological Tool for P2Y1 Receptor Research

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Compound of Interest

Compound Name: MRS2279 diammonium

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a critical component in various physiological processes, most notably in platelet aggregation and thrombosis.[1][2] Its pivotal role in hemostasis has made it a significant target for both basic research and the development of novel antithrombotic therapies.[3]

Understanding its function requires precise pharmacological tools. **MRS2279 diammonium** has emerged as a highly selective and potent competitive antagonist, enabling researchers to dissect the specific contributions of the P2Y1 receptor pathway.[4] This guide provides a comprehensive overview of MRS2279's pharmacological properties, experimental applications, and the signaling pathways it modulates.

Pharmacological Profile of MRS2279

MRS2279, chemically known as (1R,2S)-4-[2-Chloro-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester diammonium salt, is a synthetic analog of adenosine bisphosphate. It functions as a selective, high-affinity competitive antagonist at the P2Y1 receptor.[5] Recent studies have also characterized MRS2279 as an inverse agonist, meaning it can inhibit the constitutive, ligand-independent activity of the P2Y1 receptor.[6]

Data Presentation: Potency and Affinity

The efficacy of MRS2279 has been quantified across various experimental systems. The following table summarizes its key pharmacological parameters.

Parameter	Species/System	Value	Reference
Ki (Inhibition Constant)	Human P2Y1 Receptor	2.5 nM	[4]
P2Y1-R expressing Sf9 cell membranes	13 nM	[7]	
IC50 (Half maximal inhibitory concentration)	ADP (10 µM)-induced platelet aggregation	51.6 nM	[4]
pKB (Apparent Affinity)	ADP-promoted platelet aggregation	8.05	
Turkey erythrocyte membranes	7.75	[4]	
1321N1 human astrocytoma cells	8.10	[4]	[7]
Kd (Dissociation Constant)	[3H]MRS2279 binding to human P2Y1-R in CHO or 1321N1 cells	4-8 nM	
[3H]MRS2279 binding to human P2Y1-R in Sf9 membranes	8 nM	[7]	
[3H]MRS2279 binding to human platelets	16 nM	[7]	

Selectivity Profile

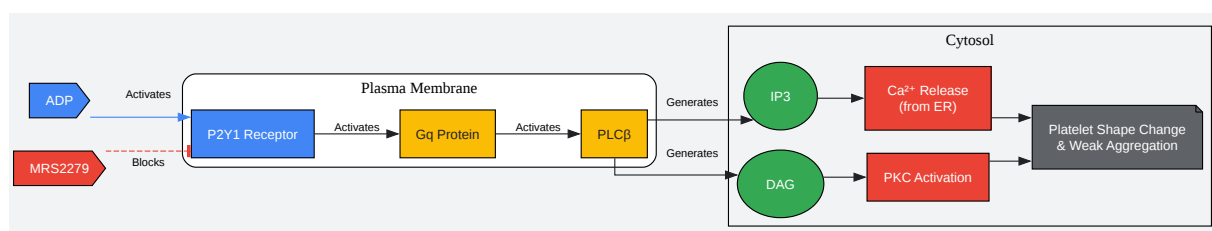
A crucial attribute of a pharmacological tool is its selectivity. MRS2279 demonstrates high selectivity for the P2Y1 receptor, showing no significant activity at other P2Y receptor subtypes, which is essential for attributing observed effects specifically to P2Y1 inhibition.

Receptor Subtype	Activity	Reference
P2Y2	No effect	[4][5]
P2Y4	No effect	[4][5]
P2Y6	No effect	[4][5]
P2Y11	No effect	[4][5]
P2Y12	No effect	[5]

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is canonically coupled to the Gq class of G proteins.[1][8] Upon activation by ADP, the Gαq subunit dissociates and activates phospholipase C (PLC)β.[9] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[1][10] The resulting increase in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG initiate downstream events, such as platelet shape change.[9]

For full and irreversible platelet aggregation, co-activation of the Gi-coupled P2Y12 receptor is necessary. P2Y12 activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, which further contributes to platelet activation and thrombus stabilization.[1] MRS2279 specifically blocks the initial Gq-mediated pathway, allowing for the isolation of P2Y1-dependent events.



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P2Y1 Receptor Gq Signaling Pathway

Experimental Protocols

The utility of MRS2279 is demonstrated in its application across various standard assays to probe P2Y1 function.

Radioligand Binding Assay (Competition)

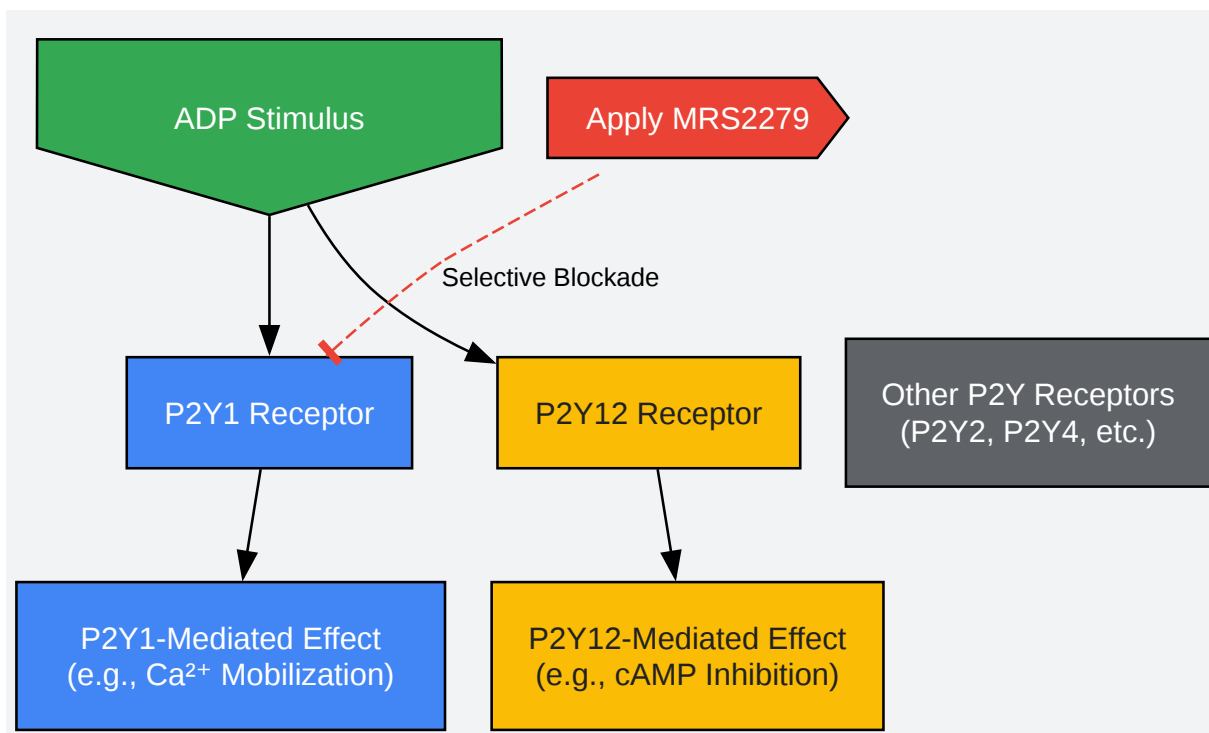
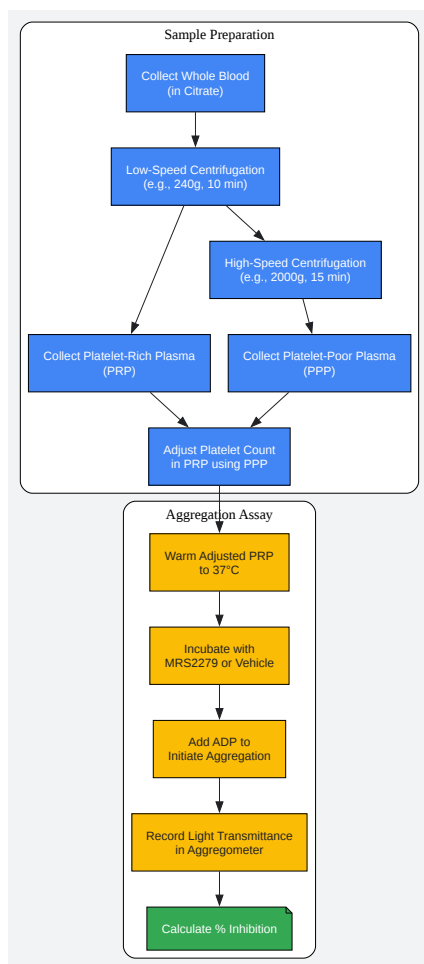
This protocol is used to determine the binding affinity (K_i) of MRS2279 for the P2Y1 receptor.

- Materials: Membranes from cells expressing the human P2Y1 receptor (e.g., Sf9, CHO, or 1321N1 cells), [3H]MRS2279 (radioligand), unlabeled MRS2279, binding buffer, glass fiber filters, scintillation counter.[\[7\]](#)[\[11\]](#)
- Procedure:
 - Incubate a fixed concentration of [3H]MRS2279 with the P2Y1-expressing cell membranes.
 - Add varying concentrations of unlabeled MRS2279 (the competitor) to the incubation mixture.
 - Incubate to allow binding to reach equilibrium.
 - Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
 - Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioligand.
 - Measure the radioactivity retained on the filters using a scintillation counter.
 - Plot the percentage of specific binding against the concentration of the unlabeled competitor. The IC_{50} is determined from this curve and used to calculate the K_i value.[\[11\]](#)

In Vitro Platelet Aggregation Assay

This assay measures the ability of MRS2279 to inhibit ADP-induced platelet aggregation.

- Materials: Freshly drawn human or animal blood, anticoagulant (e.g., 3.8% trisodium citrate), platelet-rich plasma (PRP), platelet-poor plasma (PPP), aggregometer, ADP (agonist), MRS2279.[3][12]
- Procedure:
 - PRP Preparation: Collect whole blood into an anticoagulant. Centrifuge at a low speed (e.g., 240 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.[12]
 - Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2×10^8 platelets/mL) using PPP.[12]
 - Assay: Pre-warm PRP samples to 37°C. Place an aliquot of the adjusted PRP into an aggregometer cuvette with a stir bar.
 - Add MRS2279 (or vehicle control) and incubate for a specified period.
 - Initiate aggregation by adding a known concentration of ADP.
 - Record the change in light transmittance for 5-10 minutes. The aggregometer baseline is set with PRP (0% aggregation) and the maximum with PPP (100% aggregation).[12]
 - Calculate the percentage of inhibition caused by MRS2279 compared to the vehicle control.



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